5-((5-Amino-4-(piperidin-4-ylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile
Description
Properties
Molecular Formula |
C15H18N8 |
|---|---|
Molecular Weight |
310.36 g/mol |
IUPAC Name |
5-[[5-amino-4-(piperidin-4-ylamino)pyridin-2-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C15H18N8/c16-6-11-7-20-15(9-19-11)23-14-5-13(12(17)8-21-14)22-10-1-3-18-4-2-10/h5,7-10,18H,1-4,17H2,(H2,20,21,22,23) |
InChI Key |
IMSFWGDPEQXDQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NC2=CC(=NC=C2N)NC3=NC=C(N=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Nitration and Reduction
The pyridine core is typically synthesized via nitration followed by selective reduction. For example:
- Nitration : 2-Aminopyridine derivatives undergo nitration at the 4-position using nitric acid in acetic acid.
- Reduction : Nitro groups are reduced to amines using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C).
Table 1: Nitration and Reduction Conditions
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Nitration | HNO₃, AcOH, 70°C, 5 hrs | 85–90 | |
| Reduction | NaBH₄, MeOH, 0°C → RT, 2 hrs | 80–85 |
Pyrazine-Pyridine Coupling
The pyridine intermediate is coupled to pyrazine-2-carbonitrile via palladium-catalyzed amination (Buchwald-Hartwig):
Table 2: Buchwald Coupling Conditions
| Component | Details | Yield (%) | Source |
|---|---|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%), xantphos (10 mol%) | 70–85 | |
| Base | Cs₂CO₃ | ||
| Temperature | 100–110°C, 12–24 hrs |
Purification and Yield Optimization
Crude product is purified via:
- Column Chromatography : Silica gel, EtOAc/hexane gradient.
- Crystallization : Ethanol/water or methanol/ethyl acetate.
Table 3: Purification Outcomes
| Method | Purity (%) | Recovery (%) | Source |
|---|---|---|---|
| Column Chromatography | >95 | 80–85 | |
| Crystallization | >98 | 70–75 |
Alternative Routes and Challenges
One-Pot Synthesis
Recent patents describe a single-step coupling of 5-amino-4-(piperidin-4-ylamino)pyridin-2-ylamine with 2-chloropyrazine-5-carbonitrile using Pd catalysis.
Advantages : Reduced solvent waste, streamlined workflow.
Challenges
- Regioselectivity : Competing SNAr reactions at pyridine’s 3- or 5-positions.
- Metabolic Stability : High microsomal turnover observed in early analogs, addressed via piperidin-4-ylamino substitution.
Key Intermediates and Byproducts
- Intermediate A : 5-Amino-4-nitropyridin-2-amine (precursor to 5-amino-4-(piperidin-4-ylamino)pyridin-2-ylamine).
- Byproduct B : Uncoupled pyrazine-2-carbonitrile (removed via chromatography).
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Steps | Total Yield (%) | Key Reagents | Source |
|---|---|---|---|---|
| Multi-Step SNAr | 4 | 45–50 | HNO₃, NaBH₄, Pd(OAc)₂ | |
| One-Pot Buchwald | 2 | 60–65 | Pd(xantphos), Cs₂CO₃ |
Industrial Scalability
Chemical Reactions Analysis
Types of Reactions
5-((5-Amino-4-(piperidin-4-ylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary amines.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
CHK1 Inhibition
CHK1 is a serine/threonine kinase that plays a pivotal role in maintaining genomic stability by regulating the cell cycle in response to DNA damage. Inhibition of CHK1 can enhance the efficacy of chemotherapeutic agents by promoting apoptosis in cancer cells that have sustained DNA damage. The compound's ability to selectively inhibit CHK1 makes it a promising candidate for enhancing the effectiveness of existing cancer therapies .
Interaction with Biological Targets
Research indicates that 5-((5-Amino-4-(piperidin-4-ylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile interacts with several biological targets involved in cellular signaling pathways. This interaction is crucial for understanding its mechanism of action and optimizing its therapeutic profile. Notably, compounds with similar structures often exhibit varying degrees of selectivity towards different kinases and receptors, highlighting the significance of structural nuances in determining biological activity .
Cancer Therapeutics
The primary application of 5-((5-Amino-4-(piperidin-4-ylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile lies in its potential as a lead compound for developing new cancer therapeutics. Its selective inhibition of CHK1 suggests that it could be used to enhance the effectiveness of chemotherapy regimens, particularly those that induce DNA damage .
Preclinical Development
In preclinical studies, this compound has demonstrated significant efficacy as a potentiator of DNA-damaging chemotherapy agents. It has been shown to have over 400-fold selectivity for CHK1 over CHK2, which is critical for minimizing off-target effects and enhancing therapeutic outcomes .
Optimization Studies
Multi-parameter optimization studies have been conducted to improve the potency and selectivity of this compound. These studies focus on enhancing its pharmacokinetic properties while maintaining high selectivity for CHK1. The results indicate that structural modifications can lead to improved efficacy and reduced side effects, making it a viable candidate for further clinical development .
Case Study 1: Efficacy in Colon Cancer Models
In a study involving SW620 colon cancer cells, 5-((5-Amino-4-(piperidin-4-ylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile was evaluated for its ability to modulate the DNA damage response pathway. The findings revealed that the compound significantly enhanced the effects of chemotherapy agents, leading to increased apoptosis in cancer cells .
Case Study 2: Selectivity and Mechanism
Another study focused on the selectivity profile of this compound compared to other kinases. It was found that specific structural features allowed for high selectivity towards CHK1, while minimizing inhibition of off-target kinases such as CHK2 and hERG ion channels. This selectivity is critical for developing therapies with fewer side effects .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes, such as checkpoint kinase 1 (CHK1). By binding to the active site of CHK1, it prevents the enzyme from phosphorylating its substrates, thereby halting the cell cycle and promoting apoptosis in cancer cells. This mechanism is particularly effective in enhancing the efficacy of DNA-damaging chemotherapies .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
a. Pyridine vs. Pyrimidine Derivatives
- Key Difference: Pyrimidine’s additional nitrogen may improve binding to kinases with polar active sites.
b. Morpholine vs. Piperidine Substitutions
- CCT245737 ((R)-5-((4-((morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile): Substitutes piperidine with morpholine (oxygen-containing heterocycle), reducing basicity and improving water solubility. The trifluoromethyl group enhances hydrophobic interactions in CHK1’s ATP-binding pocket, increasing potency (IC₅₀ = 3 nM vs. 15 nM for the piperidine analog) . Clinical Relevance: CCT245737 advanced to clinical trials due to superior pharmacokinetics and reduced hERG channel inhibition .
Substituent Effects on Selectivity and Potency
a. Piperidin-2-ylmethyl vs. Piperidin-4-ylamino Groups
- However, this modification may increase metabolic instability due to enhanced exposure to cytochrome P450 enzymes .
b. Cyclohexylmethyl vs. Piperidine Derivatives
- 5-((5-Amino-4-((cyclohexylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile: Cyclohexylmethyl’s high lipophilicity improves membrane permeability but raises toxicity risks (e.g., hepatotoxicity in preclinical models). Lacks the hydrogen-bonding capability of piperidine’s secondary amine, reducing CHK1 affinity .
Biological Activity
5-((5-Amino-4-(piperidin-4-ylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile is a complex organic compound that has garnered attention for its biological activity, particularly as an inhibitor of checkpoint kinase 1 (CHK1). This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple nitrogen-containing functional groups, including a pyrazine ring and a piperidine moiety. Its molecular formula is with a molecular weight of approximately 324.38 g/mol. This intricate arrangement contributes to its biological activity and therapeutic potential.
CHK1 Inhibition : The primary mechanism of action for 5-((5-Amino-4-(piperidin-4-ylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile is the inhibition of CHK1, a critical protein kinase involved in the DNA damage response and cell cycle regulation. By inhibiting CHK1, the compound enhances the efficacy of cancer therapies that induce DNA damage, leading to increased cancer cell death .
Target Interactions : Interaction studies have shown that this compound engages with several biological targets involved in cellular signaling pathways. These interactions are essential for understanding its pharmacological profile and optimizing its therapeutic applications.
Biological Activity Data
The following table summarizes the biological activities associated with 5-((5-Amino-4-(piperidin-4-ylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile compared to related compounds:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 5-Amino-pyrazine-2-carbonitrile | Structure | Moderate CHK1 inhibition | Lacks piperidine moiety |
| 5-(Trifluoromethyl)-pyrazine | Structure | Inhibits various kinases | Contains trifluoromethyl group |
| 5-Amino-pyridin-2-carbonitrile | Structure | Potential anti-cancer activity | Simpler structure with fewer nitrogen atoms |
| 5-((5-Amino-4-(piperidin-4-ylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile | Structure | Strong CHK1 inhibition | Complex structure enhances target specificity |
Case Studies and Research Findings
Research has demonstrated the compound's potential in various preclinical studies:
- Cancer Therapy Enhancement : In vitro studies indicate that the combination of this compound with existing chemotherapy agents significantly improves treatment outcomes in cancer models by promoting apoptosis in response to DNA damage .
- Selectivity Studies : Structural optimization efforts have revealed that minor modifications to the compound can enhance selectivity towards CHK1 while minimizing off-target effects on other kinases, such as CHK2 .
- Pharmacological Profile : A study highlighted its effectiveness against multiple cancer cell lines, showing IC50 values in low micromolar ranges, which underscores its potential as a lead candidate for drug development targeting various malignancies .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step protocols, including palladium-catalyzed coupling and nitro-group reduction. For example:
- Step 1 : Use Pd₂(dba)₃/BINAP catalytic systems under inert atmospheres (e.g., nitrogen) for coupling reactions in toluene .
- Step 2 : Reduce nitro intermediates with Fe powder and NH₄Cl in ethanol to yield amine derivatives .
- Step 3 : Deprotection using HCl/MeOH followed by neutralization with K₂CO₃ .
Optimization : Monitor reaction progress via LC-MS and adjust solvent polarity (e.g., ethanol vs. THF) to improve yields. Purification via column chromatography with gradient elution (e.g., 5–20% MeOH in DCM) enhances purity .
Basic: What spectroscopic and crystallographic methods confirm structural identity?
Answer:
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Use SHELX-76/SHELXL for small-molecule refinement and SHELXS/SHELXD for phase determination. Ensure data resolution <1.2 Å for accurate electron density maps .
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and nitrile carbons (δ 115–120 ppm) .
Advanced: How to resolve contradictions in kinase selectivity profiles during lead optimization?
Answer:
- Cellular Assays : Use mechanism-of-action (MoA) assays (e.g., CHK1 phosphorylation inhibition) to validate target engagement while screening against kinase panels (e.g., DiscoverX) .
- Lipophilicity vs. Selectivity : Adjust substituents (e.g., morpholin-2-ylmethyl groups) to balance CHK1 potency and off-target kinase inhibition. Lower cLogP (<3) reduces promiscuity .
- Structural Insights : Perform molecular docking (e.g., PDB: 6H9L) to identify hinge-region interactions (e.g., Glu85 hydrogen bonding) and avoid steric clashes with non-target kinases .
Advanced: What strategies reconcile discrepancies between in vitro and in vivo pharmacokinetic (PK) data?
Answer:
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or amorphous solid dispersions to improve oral bioavailability .
- Metabolic Stability : Screen for CYP3A4/2D6 inhibition in hepatocytes. Introduce fluorine substituents (e.g., trifluoromethyl groups) to block oxidative metabolism .
- PK-PD Modeling : Corrogate plasma exposure (AUC) with tumor growth inhibition in xenograft models. Adjust dosing schedules (e.g., BID vs. QD) to maintain target coverage .
Advanced: How to perform high-resolution crystallographic analysis of the compound’s binding mode?
Answer:
- Data Collection : Use synchrotron radiation (λ = 0.98 Å) to collect datasets at 100 K. Aim for completeness >95% and Rmerge <5% .
- Refinement : Apply SHELXL for anisotropic B-factor refinement and PHENIX for validation (Ramachandran outliers <0.5%).
- Binding Mode Analysis : Identify key interactions (e.g., nitrile-Lys38 salt bridge, morpholine-Glu91 hydrogen bond) using Coot and PyMOL .
Basic: What safety protocols are critical for laboratory handling?
Answer:
- Storage : Keep in airtight containers at 2–8°C under inert gas (argon) to prevent hydrolysis .
- Exposure Mitigation : Use fume hoods for weighing, and wear nitrile gloves (≥8 mil thickness) to avoid dermal contact .
- Spill Response : Neutralize with activated carbon and dispose via hazardous waste protocols (EPA 40 CFR 261) .
Advanced: How to design cellular assays to confirm target engagement and mechanism?
Answer:
- CHK1 Phosphorylation : Treat cells with DNA-damaging agents (e.g., gemcitabine) and quantify pCHK1(S296) via Western blot .
- Cell Cycle Arrest : Use flow cytometry (PI staining) to monitor G2/M arrest reversal upon compound treatment .
- Rescue Experiments : Co-treat with CHK1 siRNA to validate on-target effects .
Advanced: How to mitigate hERG inhibition during optimization?
Answer:
- Structural Modifications : Reduce basicity (pKa <8) by replacing tertiary amines with morpholine or piperazine derivatives .
- Patch Clamp Assays : Screen for hERG IC50 >10 µM. Prioritize analogs with lower lipophilicity (cLogP <2.5) .
- In Silico Modeling : Use Schrödinger’s QikProp to predict hERG liability and avoid planar aromatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
